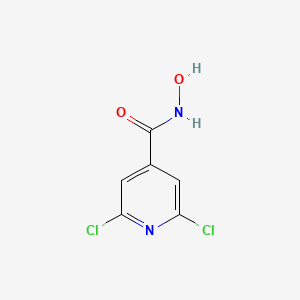
Isonicotinohydroxamic acid, 2,6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinohydroxamic acid, 2,6-dichloro- is a chemical compound with the molecular formula C6H4Cl2N2O2. It is a derivative of isoniazid, which is an anti-tuberculosis drug. This compound has garnered interest due to its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurodegenerative disorders.
Méthodes De Préparation
The preparation of isonicotinohydroxamic acid, 2,6-dichloro- involves synthetic routes that typically include the chlorination of isonicotinic acid derivatives. One common method involves the reaction of 2,6-dichloropyridine with hydroxylamine under controlled conditions to yield the desired product. The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the compound .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Isonicotinohydroxamic acid, 2,6-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydroxamic acid derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Isonicotinohydroxamic acid, 2,6-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential to induce systemic resistance in plants against pathogens, making it a valuable tool in agricultural research.
Medicine: Research has explored its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of isonicotinohydroxamic acid, 2,6-dichloro- involves its interaction with specific molecular targets. In plants, it induces systemic resistance by activating defense pathways and increasing the production of chitinase, an enzyme that degrades fungal cell walls . In medical applications, its mechanism may involve the inhibition of specific enzymes or pathways critical to the survival of cancer cells or bacteria.
Comparaison Avec Des Composés Similaires
Isonicotinohydroxamic acid, 2,6-dichloro- can be compared with other similar compounds such as:
Isonicotinic acid: A precursor in the synthesis of isonicotinohydroxamic acid derivatives.
2,6-Dichloroisonicotinic acid: Known for its role in inducing plant resistance.
Hydroxamic acids: A broader class of compounds with similar functional groups and potential therapeutic applications.
The uniqueness of isonicotinohydroxamic acid, 2,6-dichloro- lies in its dual role in both plant defense mechanisms and potential medical applications, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
57803-70-0 |
|---|---|
Formule moléculaire |
C6H4Cl2N2O2 |
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
2,6-dichloro-N-hydroxypyridine-4-carboxamide |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(6(11)10-12)2-5(8)9-4/h1-2,12H,(H,10,11) |
Clé InChI |
XFGUWVXEXZICLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Cl)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



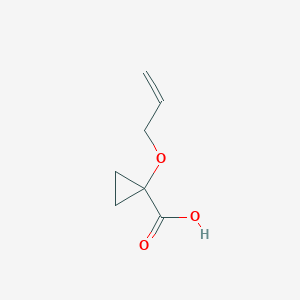



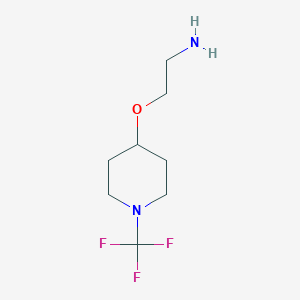
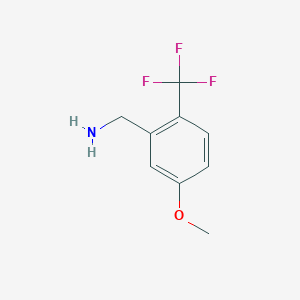
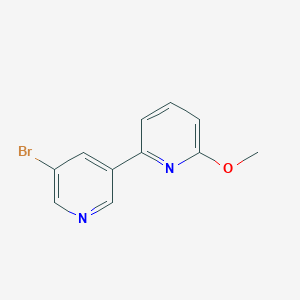
![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
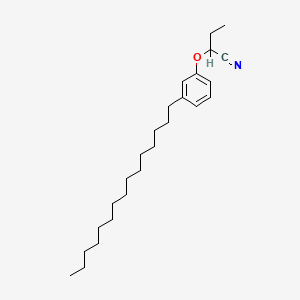

![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)

![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
